Some commercial suppliers offer 1-Azido-2-Bromo-4-Methylbenzene, indicating its potential use in research applications. However, no published scientific literature explicitly discusses its use in research [, ].
Based on its structure, 1-Azido-2-Bromo-4-Methylbenzene possesses several functional groups that could be interesting for scientific research. The azide group (-N3) is a reactive moiety commonly used in click chemistry, a powerful tool for bioconjugation and materials science. The bromo group (-Br) can participate in various substitution reactions for introducing new functionalities. The methyl group (CH3) can influence the molecule's solubility and reactivity. These features suggest potential applications in areas like:
1-Azido-2-bromo-4-methylbenzene, with the chemical formula and CAS number 136672-35-0, is an aromatic compound characterized by the presence of an azido group (), a bromine atom (), and a methyl group () attached to a benzene ring. The unique arrangement of these substituents influences its chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Although specific industrial methods are not widely documented, scaling up laboratory synthesis would involve optimizing reaction conditions for higher yields and ensuring safety due to the hazardous nature of azides.
1-Azido-2-bromo-4-methylbenzene has several applications:
Interaction studies involving 1-azido-2-bromo-4-methylbenzene focus on its reactivity with various nucleophiles and dipolarophiles. The azido group acts as a dipole in cycloaddition reactions, allowing it to form stable triazole products when reacting with alkynes. These interactions are significant in developing new materials and pharmaceuticals that leverage click chemistry principles .
Several compounds share structural similarities with 1-azido-2-bromo-4-methylbenzene. Notable examples include:
The uniqueness of 1-azido-2-bromo-4-methylbenzene lies in the specific positioning of the azido, bromine, and methyl groups on the benzene ring. This ortho positioning affects steric and electronic interactions differently compared to meta or para substitutions, influencing its reactivity patterns in substitution and cycloaddition reactions .
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Azido-2-bromo-4-methylbenzene | Azido at position 1, Bromine at position 2 | Unique reactivity due to ortho positioning |
1-Azido-4-bromo-2-methylbenzene | Azido at position 1, Bromine at position 4 | Different steric effects due to para positioning |
2-Azido-1-bromo-4-methylbenzene | Azido at position 2, Bromine at position 1 | Meta positioning alters electronic effects |
4-Azido-2-bromo-1-methylbenzene | Azido at position 4, Bromine at position 2 | Variations in reactivity due to para positioning |